molecular formula C23H27N3O3S B11508715 (2Z)-N-[4-(hexyloxy)phenyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-N-[4-(hexyloxy)phenyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11508715
M. Wt: 425.5 g/mol
InChI Key: BESASIBNSZSSRJ-UHFFFAOYSA-N
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Description

(2Z)-N-[4-(hexyloxy)phenyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinane derivatives This compound is characterized by its unique structure, which includes a thiazinane ring, a phenyl group, and a hexyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[4-(hexyloxy)phenyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(hexyloxy)aniline with a suitable thiazinane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[4-(hexyloxy)phenyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(2Z)-N-[4-(hexyloxy)phenyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-[4-(hexyloxy)phenyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features, such as the presence of a carbonyl group.

    Disilanes: Organosilicon compounds with unique electronic properties, often used in optoelectronic materials.

Uniqueness

(2Z)-N-[4-(hexyloxy)phenyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide stands out due to its unique combination of a thiazinane ring, phenyl group, and hexyloxy substituent. This structural uniqueness contributes to its diverse range of applications and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H27N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(4-hexoxyphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C23H27N3O3S/c1-2-3-4-8-15-29-19-13-11-18(12-14-19)24-22(28)20-16-21(27)26-23(30-20)25-17-9-6-5-7-10-17/h5-7,9-14,20H,2-4,8,15-16H2,1H3,(H,24,28)(H,25,26,27)

InChI Key

BESASIBNSZSSRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

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